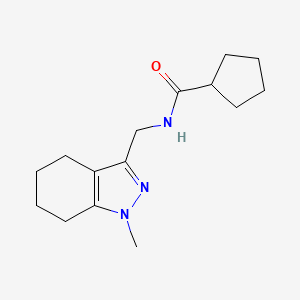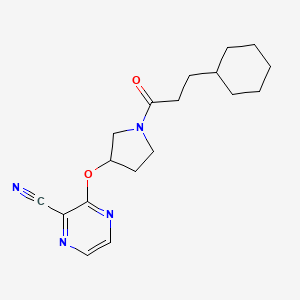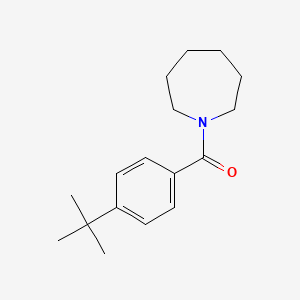
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide, also known as FTSPM, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This sulfonamide derivative has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix (ECM) proteins. This inhibition of MMP activity can lead to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-tumor and anti-angiogenic effects. However, there are also limitations to its use in lab experiments. For example, the mechanism of action of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is not fully understood, and there is limited information on its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for research on N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide. One area of research could focus on the development of more potent derivatives of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide that exhibit greater anti-tumor and anti-angiogenic effects. Another area of research could focus on the development of more selective inhibitors of MMPs that do not exhibit toxicity or off-target effects. Additionally, further studies could be conducted to investigate the pharmacokinetics and toxicity of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide in animal models.
Métodos De Síntesis
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-formyl-2-thiophenecarboxaldehyde with 2-amino-2-methyl-1-propanol, followed by the reaction of the resulting compound with 4-methylbenzenesulfonyl chloride. Other methods include the reaction of 5-formyl-2-thiophenecarboxaldehyde with N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, followed by the reaction of the resulting compound with triethylamine.
Aplicaciones Científicas De Investigación
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Propiedades
IUPAC Name |
N-[1-(5-formylthiophen-2-yl)propan-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-11-3-7-15(8-4-11)21(18,19)16-12(2)9-13-5-6-14(10-17)20-13/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOIVJBLYFXNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)
![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)

![(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2441197.png)

![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)


![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)

![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)

